We're excited to inform you about our domain change from thebiotek.com to evitachem.com. Rest assured, despite this transition, our unwavering commitment to providing top-notch service and high-quality chemical products remains unchanged.
What to expect:
Continuation of the exceptional service you've come to rely on.
Your existing vendor records stay valid; no need to update lists.
Ongoing orders placed with thebiotek.com are unaffected by this change.
We appreciate your trust and continued support as we evolve into EvitaChem while upholding the same dedication to serve you.
CO-1686 hydrobromide is a novel, irreversible and orally delivered kinase inhibitor that specifically targets the mutant forms of EGFR including T790M (IC50=21 nM).IC50 value: 21.5±1.7 nM (EGFRL858R/T790M), 303.3 ± 26.7 nM (EGFRWT)in vitro: CO-1686 is a potent inhibitor of EGFR L858R/T790M kinase (kinact/Ki = (2.41 ± 0.30) x 105 M-1s-1) and is approximately 22-fold selective over WT EGFR (kinactt/Ki = (1.12 ± 0.14) x 104 M-1s-1). CO-1686 potently inhibited proliferation in the mutant-EGFR NSCLC cellswith GI50 values ranging from 7 - 32 nM. In comparison, the GI50 value for A431 cells, an epidermoid cell line that is driven by amplified WT EGFR(19), was 547 nM. Two cell lines expressing WT EGFR in the presence of an N- or KRAS mutation (NCI-H1299 and NCI-H358,respectively) were inhibited by CO-1686 at a concentration of 4275 and 1806 nM, respectively.in vivo: CO-1686 displays high oral bioavailability (65%) and a relatively long half-life of 2.6 hours when dosed at 20 mg/kg. Tumor-bearing mice were dosed orally once daily with CO-1686 as single agent and its effect on tumor growth was determined in several EGFR dependent xenograft models. Continuous oral dosing of CO-1686 causes dose-dependent and significant tumor growth inhibition in all EGFR-mutant models examined. At 100 mg/kg/day CO-1686 causs tumor regressions in two Erlotinib-resistant models expressing the L858R/T790M EGFR mutation, the NCI-H1975 cell line xenograft and the patient-derived lung tumor xenograft (PDX) LUM1868, while Erlotinib had no inhibitory effect on tumor growth.
Rociletinib is a small molecule drug that belongs to the class of tyrosine kinase inhibitors. It is primarily used in the treatment of non-small cell lung cancer (NSCLC) that has developed resistance to other therapies. Rociletinib is known for its high potency and selectivity towards mutant forms of the epidermal growth factor receptor (EGFR), which are commonly found in NSCLC patients.
216699-35-3 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic and industrial applications. This paper aims to provide a comprehensive overview of the synthesis, chemical structure, biological activity, and potential applications of 216699-35-3.
5-Carboxytetramethylrhodamine (5-TAMRA) is a fluorescent dye that is widely used in various fields of research, including medical, environmental, and industrial research. It is a derivative of rhodamine, a family of dyes that are known for their bright fluorescence and high photostability. 5-TAMRA is commonly used as a fluorescent probe for labeling biomolecules, such as proteins, nucleic acids, and lipids, for visualization and detection in biological systems.
27072-45-3 is a chemical compound with the molecular formula C16H14N2O2. It is also known as 2-(4-methoxyphenyl)-1H-benzimidazole-5-carboxylic acid. This compound has gained significant attention in scientific research due to its potential therapeutic and environmental applications.